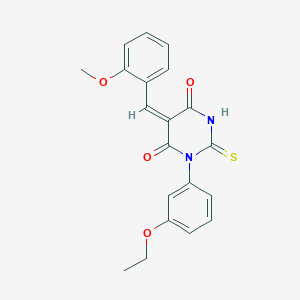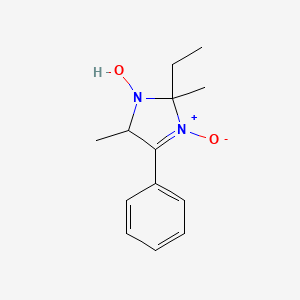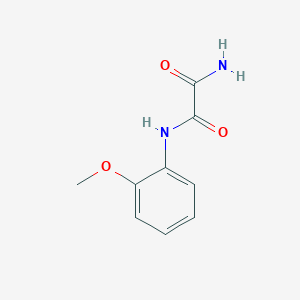![molecular formula C18H29NO B4880768 4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol](/img/structure/B4880768.png)
4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol, also known as AM404, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. AM404 is a potent inhibitor of anandamide reuptake, which is an endocannabinoid neurotransmitter that plays a crucial role in pain management, inflammation, and other physiological processes.
Mechanism of Action
4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol works by inhibiting the reuptake of anandamide, which is an endocannabinoid neurotransmitter that plays a crucial role in pain management, inflammation, and other physiological processes. By inhibiting the reuptake of anandamide, 4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol increases the levels of anandamide in the body, which leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, protect against neurodegeneration, and improve cognitive function. 4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol has also been shown to have antioxidant properties, which can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol in lab experiments is its potent inhibitory effect on anandamide reuptake. This makes it a useful tool for studying the role of anandamide in various physiological processes. However, one of the limitations of using 4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure that the concentration of 4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol used in experiments is within a safe range.
Future Directions
There are several future directions for research on 4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. Another area of interest is its potential use as a pain reliever and anti-inflammatory agent. Further research is also needed to understand the long-term effects of 4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol and its potential toxicity at high concentrations.
In conclusion, 4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It works by inhibiting the reuptake of anandamide, which is an endocannabinoid neurotransmitter that plays a crucial role in pain management, inflammation, and other physiological processes. 4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol has been shown to have analgesic, anti-inflammatory, and neuroprotective effects and has potential applications in the treatment of neurological disorders and as a pain reliever and anti-inflammatory agent. Further research is needed to fully understand the potential therapeutic properties of 4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol and its limitations.
Synthesis Methods
4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol is synthesized by the reaction of arachidonic acid with 2-amino-2-methyl-1-propanol and 4-hydroxybenzoic acid. The reaction is carried out in the presence of a catalyst, and the resulting product is purified through a series of chromatographic techniques.
Scientific Research Applications
4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol has been extensively studied for its potential therapeutic properties in various medical conditions. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. 4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
properties
IUPAC Name |
4-[3-[(2,3-dimethylcyclohexyl)amino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-13-5-4-6-18(15(13)3)19-14(2)7-8-16-9-11-17(20)12-10-16/h9-15,18-20H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUUBOPACZXWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(C)CCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-(3-bromo-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4880705.png)
![2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4880711.png)
![methyl 3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4880726.png)
![N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4880731.png)
![ethyl 2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4880734.png)
![ethyl [4-({[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B4880738.png)
![3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4880741.png)


![4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4880779.png)
![2-{[2-(2-fluorophenoxy)ethyl]amino}ethanol](/img/structure/B4880782.png)